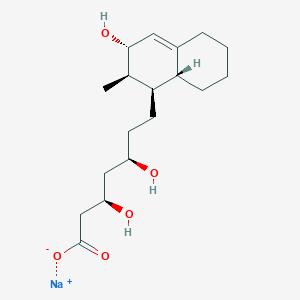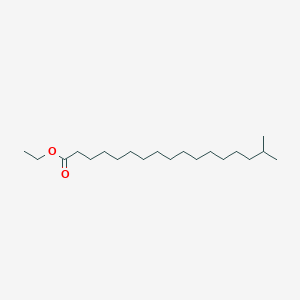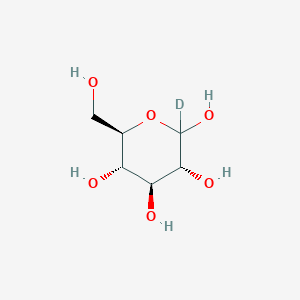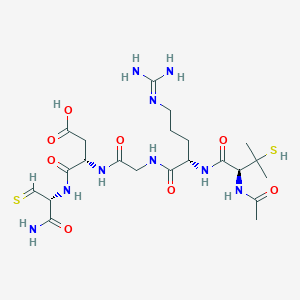
c-Apagac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Apagac is a complex cyclic peptide compound It is composed of several amino acids, including acetylpenicillamyl, arginyl, glycyl, aspartyl, and cysteinamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of c-Apagac typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final cyclization step is achieved through the formation of a disulfide bond between the cysteine residues.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
c-Apagac can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Acetic anhydride for acetylation or methyl iodide for methylation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Acetylated or methylated derivatives.
科学研究应用
c-Apagac has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential role in cell signaling and protein-protein interactions.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of c-Apagac involves its interaction with specific molecular targets, such as integrin receptors. These interactions can modulate various cellular pathways, including cell adhesion, migration, and proliferation. The cyclic structure of the compound enhances its stability and binding affinity to the target receptors.
相似化合物的比较
Similar Compounds
Cyclo(arginyl-glycyl-aspartyl-serinyl): Another cyclic peptide with similar integrin-binding properties.
Cyclo(acetylpenicillamyl-lysyl-glycyl-aspartyl-cysteinamide): A variant with lysine instead of arginine, affecting its binding specificity.
Uniqueness
c-Apagac is unique due to its specific amino acid composition and cyclic structure, which confer distinct chemical and biological properties. Its acetylpenicillamyl residue provides additional functional groups for potential modifications, enhancing its versatility in research and therapeutic applications.
属性
CAS 编号 |
145706-74-7 |
|---|---|
分子式 |
C22H37N9O8S2 |
分子量 |
619.7 g/mol |
IUPAC 名称 |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H37N9O8S2/c1-10(32)28-16(22(2,3)41)20(39)30-11(5-4-6-26-21(24)25)18(37)27-8-14(33)29-12(7-15(34)35)19(38)31-13(9-40)17(23)36/h9,11-13,16,41H,4-8H2,1-3H3,(H2,23,36)(H,27,37)(H,28,32)(H,29,33)(H,30,39)(H,31,38)(H,34,35)(H4,24,25,26)/t11-,12-,13-,16-/m0/s1 |
InChI 键 |
CSJYAMIRXXNWJD-QCQGSNGOSA-N |
SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
手性 SMILES |
CC(=O)N[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=S)C(=O)N)C(C)(C)S |
规范 SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Key on ui other cas no. |
145706-74-7 |
序列 |
XRGDX |
同义词 |
c-APAGAC cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2 cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


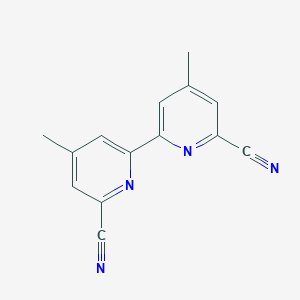
![D-[4-13C]Glucose](/img/structure/B118824.png)
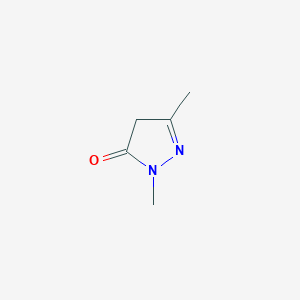
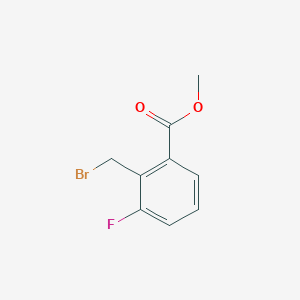
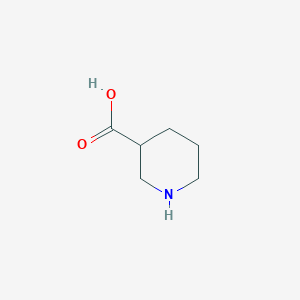
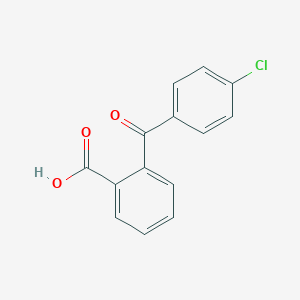
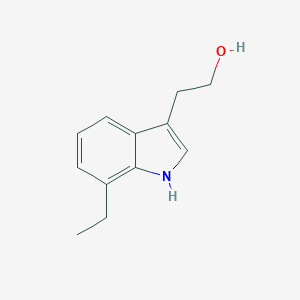

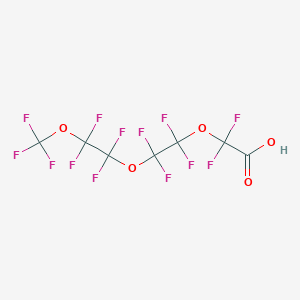
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
